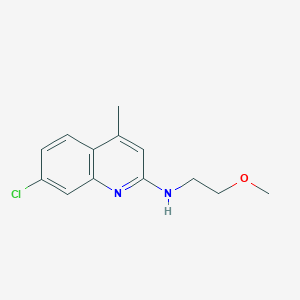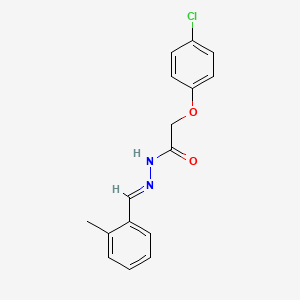
2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide, also known as CMBAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMBAH belongs to the class of hydrazide derivatives and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide is not well understood. However, it has been suggested that 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide exerts its biological activities by interacting with various cellular targets. For example, 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide can inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. It has also been reported to reduce the level of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties. In vivo studies have shown that 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide in lab experiments is its broad spectrum of biological activities. 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide has been shown to exhibit antitumor, antibacterial, antifungal, anti-inflammatory, and antioxidant properties, making it a versatile compound for various applications. However, one of the limitations of using 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide. One of the potential areas of research is the development of 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide-based drugs for the treatment of various diseases such as cancer, bacterial and fungal infections, and inflammation. Another area of research is the synthesis of novel 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide derivatives with improved biological activities and solubility. Furthermore, the application of 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide in material science can be explored further for the development of new corrosion inhibitors and metal complexes.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide has been shown to possess antitumor, antibacterial, and antifungal activities. It has also been reported to exhibit anti-inflammatory and antioxidant properties. In agriculture, 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide has been used as a plant growth regulator and as a fungicide. In material science, 2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide has been used as a precursor for the synthesis of metal complexes and as a corrosion inhibitor.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(2-methylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-12-4-2-3-5-13(12)10-18-19-16(20)11-21-15-8-6-14(17)7-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLHHVRVXTYPKG-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N'-(2-methylbenzylidene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861971.png)
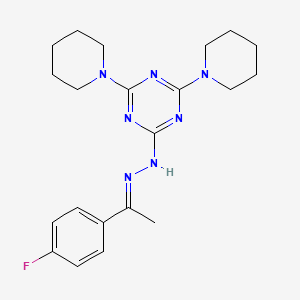
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B3861980.png)

![3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate](/img/structure/B3861993.png)
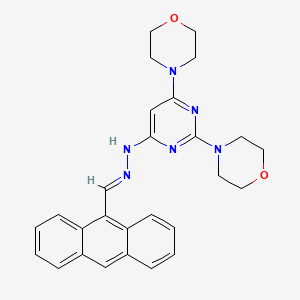
![N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B3862008.png)
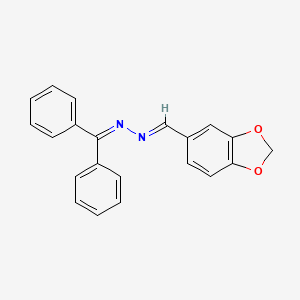
![2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3862021.png)
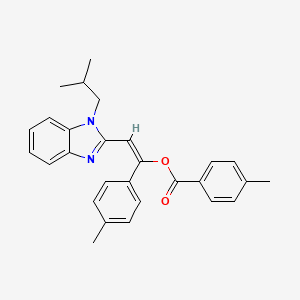
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B3862054.png)
![3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3862055.png)
